molecular formula C17H22N4O2 B2976645 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide CAS No. 2380082-06-2

3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide

Cat. No. B2976645
M. Wt: 314.389
InChI Key: PRKGPBSMYBWHFA-UHFFFAOYSA-N
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Description

3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide, also known as MBOCA, is a synthetic compound that has been widely used in scientific research. It is a heterocyclic compound that contains both an azetidine and a benzimidazole ring, and it is commonly used as a precursor in the synthesis of other compounds. In

Mechanism Of Action

The mechanism of action of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide is not well understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. This damage can lead to cell death or dysfunction, which may explain the potential therapeutic effects of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide.

Biochemical And Physiological Effects

3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the activation of DNA repair pathways, and the inhibition of cell growth and proliferation. It has also been shown to have anti-inflammatory and anti-cancer properties in some studies. However, the exact effects of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide may vary depending on the specific experimental conditions and the cell or tissue type being studied.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide is also highly reactive and can be toxic to cells at high concentrations, which can make it difficult to work with in some experiments. Additionally, the potential therapeutic effects of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide have not been fully characterized, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are many potential future directions for research on 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide, including further investigation of its mechanism of action, exploration of its potential therapeutic uses, and development of new synthetic methods for producing 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide and related compounds. Additionally, more research is needed to determine the safety and efficacy of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide in humans, particularly in the context of cancer and other diseases. Overall, 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide is a promising compound with many potential applications in scientific research and medicine.

Synthesis Methods

3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide is typically synthesized through a reaction between 2-methylbenzimidazole and oxirane-2-carboxylic acid methyl ester. The resulting intermediate is then reacted with azetidine-1-carboxylic acid to yield 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide. This method has been optimized to produce high yields of 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide with minimal impurities.

Scientific Research Applications

3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been used in a variety of scientific research applications, including as a precursor in the synthesis of other compounds, as a tool for studying enzyme activity, and as a potential therapeutic agent. For example, 3-(2-Methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been used to synthesize compounds with anti-cancer and anti-inflammatory properties. It has also been used to study the activity of enzymes involved in DNA repair and to investigate the effects of oxidative stress on cellular function.

properties

IUPAC Name

3-(2-methylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-19-15-6-2-3-7-16(15)21(12)13-10-20(11-13)17(22)18-9-14-5-4-8-23-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKGPBSMYBWHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide

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